N-isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride
Description
N-isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride is a benzamide derivative characterized by a piperidine ring substituted at the 4-position with a methoxybenzamide group and an isopropyl amine moiety. This compound is commonly utilized as a building block in pharmaceutical chemistry and drug discovery due to its structural versatility. Key physicochemical properties include:
Properties
IUPAC Name |
4-(piperidin-4-ylmethoxy)-N-propan-2-ylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-12(2)18-16(19)14-3-5-15(6-4-14)20-11-13-7-9-17-10-8-13;/h3-6,12-13,17H,7-11H2,1-2H3,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYFALUPFWZNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride involves several steps. The key synthetic route includes the reaction of 4-(piperidin-4-ylmethoxy)benzoic acid with isopropylamine under specific reaction conditions to form the desired compound. The reaction typically requires the use of solvents such as dichloromethane and catalysts to facilitate the process. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .
Chemical Reactions Analysis
N-isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium carbonate are used. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new synthetic methodologies.
Biology: The compound is studied for its potential effects on cellular processes and interactions with biological macromolecules.
Medicine: As an antiparasitic drug, it is used in veterinary medicine to treat parasitic infections in animals.
Industry: It is utilized in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride involves its interaction with specific molecular targets in parasites. It disrupts the normal functioning of the parasite’s cellular processes, leading to its death. The compound may target ion channels, enzymes, or other critical proteins within the parasite.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Molecular formula for pyrrolidine analogue inferred from substituents.
Key Findings:
Piperidine vs. Pyrrolidine derivatives generally exhibit enhanced metabolic stability due to reduced ring size, as seen in other drug candidates .
Positional Isomerism (Piperidin-4-yl vs. 3-yl) :
- The compound N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride (CAS 1332530-77-4) demonstrates that shifting the methoxy group from the 4- to 3-position on the piperidine ring modifies spatial orientation, which may influence interactions with chiral binding pockets .
Compounds with 2-aminocyclopropylphenyl groups (e.g., 4b in ) show distinct electronic profiles due to the cyclopropylamine moiety, enhancing hydrogen-bonding capabilities .
Aryl Group Variations :
- Thiophene- or pyridine-substituted benzamides (e.g., 4b, 6a, 6b in ) exhibit altered electronic properties and lipophilicity compared to the parent piperidine-benzamide structure, impacting solubility and membrane permeability .
Implications for Drug Development
- Piperidine Derivatives: The piperidine ring’s nitrogen atom enables protonation under physiological conditions, enhancing solubility and bioavailability compared to non-basic analogues .
- Pyrrolidine Analogues :
- Cyclopropyl and Thiophene Modifications :
- These substitutions are associated with improved metabolic stability and target engagement in preclinical models .
Biological Activity
N-isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₁₆H₂₅ClN₂O₂, with a molecular weight of approximately 312.84 g/mol. Its structure includes a benzamide core with an isopropyl group and a piperidin-4-ylmethoxy moiety, which contributes to its biological activity and receptor binding capabilities.
This compound primarily acts as an inhibitor of specific receptors , notably the P2X7 receptor. This receptor is implicated in inflammatory responses and pain signaling pathways, suggesting that the compound may have therapeutic applications in managing chronic pain and inflammatory diseases. The interaction with various enzymes and receptors is facilitated by the piperidine moiety, which enhances binding affinity and selectivity.
1. Receptor Interaction Studies
Research has shown that this compound exhibits selective inhibition of certain receptor subtypes. Interaction studies often utilize radiolabeled ligand binding assays to assess its pharmacological profile. Preliminary findings indicate that it may modulate receptor activity significantly, contributing to its therapeutic potential in neurological disorders.
2. Antitumor Activity
A related study evaluated a series of piperidine-benzamide derivatives, revealing that some compounds exhibited potent antitumor activity against HepG2 cells. For instance, one derivative demonstrated an IC50 value of 0.25 μM, indicating strong cytotoxic effects. The mechanism involved cell cycle arrest mediated by the p53/p21-dependent pathway . Although this specific study did not focus solely on this compound, it highlights the potential for similar derivatives to exhibit antitumor properties.
Case Studies and Research Findings
Applications in Medicinal Chemistry
This compound is being explored for various applications in drug development:
- Neurological Disorders : Its receptor modulation suggests potential use in treating conditions like chronic pain and inflammation.
- Antitumor Agents : Similar compounds have shown promise in cancer treatment, warranting further investigation into this compound's efficacy.
- Pharmaceutical Development : It serves as a building block for synthesizing more complex molecules within medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling reactions between substituted benzamide derivatives and piperidine intermediates. For example, acid-mediated amidation (e.g., using 4-(piperidin-4-ylmethoxy)benzoic acid derivatives with isopropylamine) is a common approach. Reaction conditions (temperature, solvent, catalyst) must be optimized using Design of Experiments (DoE) to maximize yield and purity . Key steps include:
- Coupling : Use coupling agents like HATU or EDCI in DMF or DCM under inert atmosphere.
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures.
- Validation : Monitor via TLC and confirm purity by HPLC (>95%) .
Q. How should researchers characterize the compound’s structural and chemical properties?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
- NMR : Assign peaks using H and C NMR (e.g., δ 7.74 ppm for aromatic protons in CDCl) to confirm regiochemistry .
- Mass Spectrometry : ESI-MS for molecular ion verification (e.g., m/z 488.6 [M+H]) .
- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : Adhere to GHS guidelines:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Store at 2–8°C in airtight containers away from oxidizing agents (risk of HCl release) .
- Spill Management : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement . Key steps:
- Crystal Growth : Slow evaporation from acetonitrile or THF at 4°C.
- Data Collection : Collect high-resolution (<1.0 Å) data at synchrotron facilities.
- Refinement : Apply anisotropic displacement parameters and validate via R-factor (<5%) and residual electron density maps .
Q. What strategies can optimize bioactivity through structure-activity relationship (SAR) studies?
- Methodological Answer : Systematically modify substituents (e.g., piperidine methoxy group, benzamide substituents) and evaluate pharmacological activity:
- Synthetic Analogues : Introduce electron-withdrawing groups (e.g., -CF) to enhance metabolic stability .
- Assays : Test receptor binding (e.g., GPCRs) via radioligand displacement or functional assays (cAMP accumulation) .
- Data Analysis : Use multivariate regression to correlate substituent effects (Hammett σ values) with IC .
Q. How can researchers resolve contradictions in toxicity data for this compound?
- Methodological Answer : Address data gaps via:
- In Silico Prediction : Use QSAR models (e.g., OECD Toolbox) to estimate acute toxicity and prioritize in vivo testing .
- In Vitro Assays : Conduct MTT assays on HepG2 cells (IC determination) and Ames tests for mutagenicity .
- Cross-Validation : Compare results with structurally similar compounds (e.g., piperidine derivatives with known LD) .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
